molecular formula C17H13F2N3O3S B2940221 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-75-8

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

货号: B2940221
CAS 编号: 895804-75-8
分子量: 377.37
InChI 键: CQVMSLBWRIVYJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of difluoro groups, a methoxypyridazinyl moiety, and a sulfonamide group, which contribute to its distinct chemical behavior and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.

科学研究应用

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the difluoro groups may enhance the compound’s binding affinity. The methoxypyridazinyl moiety can participate in π-π interactions, contributing to the overall stability and activity of the compound.

相似化合物的比较

Similar Compounds

Uniqueness

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both difluoro and sulfonamide groups enhances its reactivity and binding capabilities, making it a valuable compound for various scientific research endeavors.

生物活性

2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound notable for its unique structural features, which include two fluorine atoms and a methoxypyridazin moiety. This compound is part of a broader class of benzene sulfonamides, known for their diverse biological activities and applications in medicinal chemistry. The specific interactions this compound may have with biological targets make it a subject of interest in pharmacological studies.

Structural Characteristics

The compound’s structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H13F2N3O3S
Molecular Weight 377.3652 g/mol
CAS Number 895804-75-8

The mechanism of action for this compound involves its interaction with specific molecular targets, which can modulate various biochemical pathways. The sulfonamide group contributes to its reactivity, allowing it to participate in nucleophilic substitutions and electrophilic aromatic substitutions, potentially enhancing its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects:

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential cardiovascular benefits .

Anti-Cancer Activity

In a separate investigation focusing on anti-proliferative activities, compounds similar to this compound were tested against several cancer cell lines. These studies revealed that modifications in the chemical structure could lead to enhanced efficacy against tumor cells, highlighting the importance of structural features in determining biological activity .

Comparative Analysis

The following table compares this compound with other related compounds:

Compound Name Structural Features Biological Activity
This compoundFluorine substituents and methoxypyridazinePotential antimicrobial and anti-cancer
2-Fluoro-N-[4-(6-methoxy-pyrimidin-4-yl)phenyl]benzenesulfonamideDifferent heterocyclic substitutionInhibitor of carbonic anhydrase
4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamideAmino group presentPotential anti-inflammatory agent

常见问题

Q. What synthetic strategies are recommended for preparing 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide?

Basic Research Question
The compound’s synthesis likely involves coupling a sulfonamide precursor with a substituted pyridazine moiety. A validated approach for analogous sulfonamides involves:

  • Sulfonylation : Reacting 2,5-difluorobenzenesulfonyl chloride with a 3-(6-methoxypyridazin-3-yl)aniline intermediate under basic conditions (e.g., pyridine or Et₃N in dichloromethane) .
  • Intermediate Preparation : The pyridazine-phenylamine intermediate can be synthesized via Suzuki-Miyaura cross-coupling between 6-methoxypyridazin-3-ylboronic acid and 3-bromoaniline, using Pd(PPh₃)₄ as a catalyst .
    Key Considerations : Optimize reaction time (typically 12-24 hours) and temperature (60-80°C) to achieve >80% yield. Monitor by TLC or HPLC.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Basic Research Question
Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., methoxy groups at ~3.9 ppm in ¹H NMR; sulfonamide SO₂ at ~125 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., space group determination, R-factor optimization) .
    Data Example : Analogous sulfonamides show melting points between 170–230°C, with purity >95% by HPLC .

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Advanced Research Question
Crystallography is critical for confirming stereochemistry and intermolecular interactions:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXD for phase solving .
  • Refinement : Apply SHELXL with twin refinement for high-symmetry crystals. For example, a related thienopyrimidine derivative (TAK-385) refined to R1 = 0.045 using 25,000 reflections .
    Contradictions : Discrepancies in bond lengths (e.g., S–N vs. C–N) may arise from disordered solvent; apply SQUEEZE in PLATON to model electron density .

Q. What strategies mitigate cytochrome P450 inhibition in sulfonamide-based drug candidates?

Advanced Research Question
Structural modifications can reduce CYP450 interactions:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., difluoro) at the benzene ring decreases metabolic oxidation .
  • In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict interactions with CYP3A4/2D6 active sites. TAK-385, a structural analog, showed reduced CYP inhibition via dimethylamino substitution .
    Validation : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification .

Q. How to design structure-activity relationship (SAR) studies for pyridazine-sulfonamide hybrids?

Advanced Research Question
Focus on key pharmacophoric elements:

  • Core Modifications : Replace methoxy with ethoxy or halogen groups to assess solubility/binding.
  • Side Chain Variations : Compare N-linked phenyl vs. quinoline moieties (e.g., Biopharmacule’s (2,5-difluorophenyl)-N-quinoline sulfonamide derivatives) .
    Methodology :

Synthesize analogs (5–10 variants).

Test in vitro activity (e.g., enzyme inhibition IC₅₀).

Perform QSAR modeling using Hammett constants or DFT-calculated electronic parameters.

Q. How to address low solubility in biological assays for this compound?

Advanced Research Question

  • Crystalline Forms : Screen for polymorphs (e.g., Form I vs. II) via solvent-drop grinding. A patent reported improved solubility for a crystalline thienopyrimidine sulfonamide using PEG-400 co-solvent .
  • Prodrug Approach : Introduce phosphate esters (e.g., as in POVORCITINIB phosphate, which increases aqueous solubility by >10-fold) .
    Analytical Validation : Use dynamic light scattering (DLS) to monitor particle size (<200 nm for nanoformulations).

Q. What computational methods predict metabolic stability of such sulfonamides?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic extraction ratio (EH) and half-life (t½).
  • Metabolite ID : Perform in silico fragmentation (e.g., Mass Frontier) aligned with HRMS/MS data. For example, defluorination and sulfonamide cleavage are common metabolic pathways .
    Validation : Compare with in vitro hepatocyte incubation data (e.g., % remaining parent compound at 1 hour).

Q. How to resolve contradictions in NMR data during structure elucidation?

Advanced Research Question

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to assess conformational exchange (e.g., rotamers in sulfonamide groups).
  • 2D Techniques : Perform NOESY to confirm spatial proximity of difluoro and pyridazine protons.
    Case Study : A benzofuran-sulfonamide analog showed unexpected NOE correlations between methoxy and aryl protons, requiring revised assignment .

属性

IUPAC Name

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-26(23,24)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMSLBWRIVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。